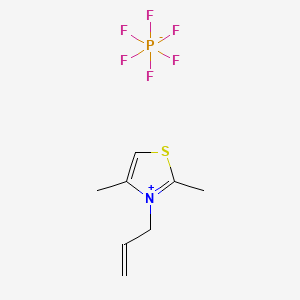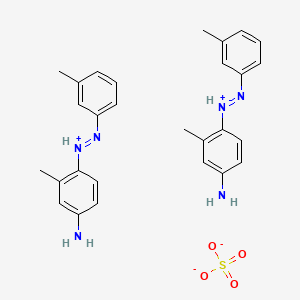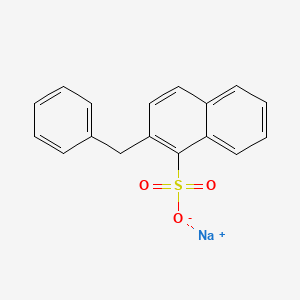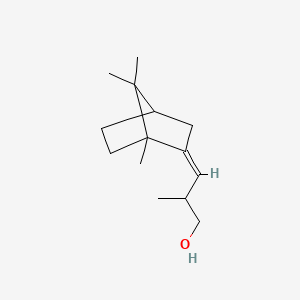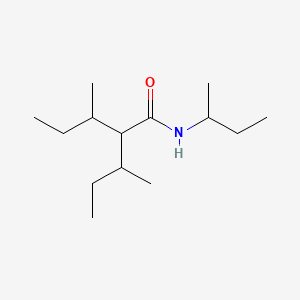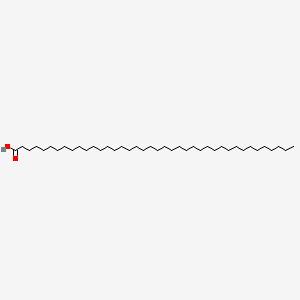
Tetracontanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracontanoic acid, also known as C40H80O2, is a long-chain saturated fatty acid. It is a carboxylic acid with a 40-carbon backbone, making it one of the higher molecular weight fatty acids. This compound is typically found in various natural waxes and is known for its high melting point and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetracontanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids or by the elongation of shorter-chain fatty acids. One common method involves the catalytic hydrogenation of oleic acid, which is a monounsaturated fatty acid. The reaction typically uses a palladium or nickel catalyst under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources such as beeswax or carnauba wax. The process includes saponification of the wax, followed by acidification to release the free fatty acids. The fatty acids are then separated and purified using techniques like distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracontanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol, tetracontanol.
Esterification: It reacts with alcohols to form esters, which are commonly used in the production of waxes and lubricants.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Esterification: Typically involves the use of sulfuric acid (H2SO4) as a catalyst and heating under reflux conditions.
Major Products
Oxidation: Shorter-chain fatty acids and ketones.
Reduction: Tetracontanol.
Esterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Tetracontanoic acid has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of high-performance lubricants, waxes, and cosmetics.
Wirkmechanismus
The mechanism by which tetracontanoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with various enzymes and proteins, affecting their function. For example, it can inhibit the activity of certain enzymes involved in fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexacosanoic acid (C26H52O2)
- Octacosanoic acid (C28H56O2)
- Triacontanoic acid (C30H60O2)
Uniqueness
Tetracontanoic acid is unique due to its longer carbon chain, which imparts higher melting points and greater stability compared to shorter-chain fatty acids. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Eigenschaften
CAS-Nummer |
80440-54-6 |
|---|---|
Molekularformel |
C40H80O2 |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
tetracontanoic acid |
InChI |
InChI=1S/C40H80O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40(41)42/h2-39H2,1H3,(H,41,42) |
InChI-Schlüssel |
CWXZMNMLGZGDSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


